molecular formula C19H28N9O12P B1449481 Guanylyl-3'-5'-cytidine ammonium salt CAS No. 98046-67-4

Guanylyl-3'-5'-cytidine ammonium salt

Cat. No.: B1449481
CAS No.: 98046-67-4
M. Wt: 605.5 g/mol
InChI Key: PPSONIOCBRREER-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Guanylyl(3’->5’)cytidine ammonium salt plays a crucial role in biochemical reactions, particularly as a substrate for RNases. RNases are enzymes that catalyze the degradation of RNA into smaller components. The interaction between Guanylyl(3’->5’)cytidine ammonium salt and RNase T1 is of particular interest. RNase T1 specifically cleaves RNA after guanine residues, and Guanylyl(3’->5’)cytidine ammonium salt serves as a model substrate to study this specificity .

Cellular Effects

Guanylyl(3’->5’)cytidine ammonium salt influences various cellular processes, including RNA metabolism and degradation. By serving as a substrate for RNases, it indirectly affects cell signaling pathways and gene expression. The degradation of RNA can lead to changes in the levels of specific mRNAs, thereby influencing protein synthesis and cellular metabolism .

Molecular Mechanism

At the molecular level, Guanylyl(3’->5’)cytidine ammonium salt exerts its effects through binding interactions with RNases. The compound binds to the active site of RNase T1, where it is cleaved to produce smaller RNA fragments. This interaction is crucial for understanding the enzyme’s specificity and catalytic mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guanylyl(3’->5’)cytidine ammonium salt can change over time. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature and pH. Long-term studies have shown that the compound can degrade over time, which may influence its effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of Guanylyl(3’->5’)cytidine ammonium salt can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in RNA metabolism. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Guanylyl(3’->5’)cytidine ammonium salt is involved in metabolic pathways related to RNA degradation. It interacts with RNases, which catalyze the cleavage of RNA into smaller components. This interaction is essential for understanding the metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells, Guanylyl(3’->5’)cytidine ammonium salt is transported and distributed to various cellular compartments. It may interact with specific transporters or binding proteins that facilitate its localization within the cell. The compound’s distribution can influence its effectiveness in biochemical assays and its interactions with RNases .

Subcellular Localization

Guanylyl(3’->5’)cytidine ammonium salt is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to these compartments through targeting signals or post-translational modifications. Its localization is crucial for its function as a substrate for RNases and its role in RNA metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanylyl(3’->5’)cytidine ammonium salt involves the coupling of guanosine and cytidine through a phosphodiester bond. The reaction typically requires the use of protecting groups to prevent unwanted side reactions. The coupling reaction is facilitated by activating agents such as carbodiimides or phosphoramidites under anhydrous conditions .

Industrial Production Methods

Industrial production of Guanylyl(3’->5’)cytidine ammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the ammonium salt form .

Chemical Reactions Analysis

Types of Reactions

Guanylyl(3’->5’)cytidine ammonium salt primarily undergoes hydrolysis and enzymatic cleavage reactions. It is resistant to oxidation and reduction due to the stability of the nucleoside components .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis or enzymatic cleavage of Guanylyl(3’->5’)cytidine ammonium salt are guanosine and cytidine .

Scientific Research Applications

Guanylyl(3’->5’)cytidine ammonium salt is widely used in scientific research due to its role as a substrate for studying ribonuclease activity. It is utilized in:

Comparison with Similar Compounds

Similar Compounds

    Guanylyl(2’->5’)cytidine ammonium salt: Similar structure but with a different phosphodiester linkage.

    Adenylyl(3’->5’)cytidine ammonium salt: Contains adenosine instead of guanosine.

    Uridylyl(3’->5’)cytidine ammonium salt: Contains uridine instead of guanosine.

Uniqueness

Guanylyl(3’->5’)cytidine ammonium salt is unique due to its specific recognition by ribonuclease T1 and its mutations. This specificity makes it an invaluable tool for studying the kinetics and mechanisms of ribonuclease activity, which is not as pronounced with other similar compounds .

Properties

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N8O12P.H3N/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32;/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSONIOCBRREER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N9O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585161
Record name [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98046-67-4
Record name [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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